molecular formula C12H12N6O4S B11044958 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B11044958
M. Wt: 336.33 g/mol
InChI Key: GZSFFKVANRIDQX-UHFFFAOYSA-N
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Description

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamimidamido Group: This step involves the reaction of the thiazole intermediate with a suitable reagent to introduce the carbamimidamido group.

    Attachment of the Acetamide Group: The final step involves the acylation of the thiazole derivative with 4-nitrophenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the acetamide or thiazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole or nitrophenyl groups.

    Reduction Products: Amino derivatives of the nitrophenyl group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide may involve:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Differences : The presence of the nitrophenyl group distinguishes it from other similar compounds.
  • Biological Activity : The specific substituents on the thiazole and acetamide groups can significantly influence the compound’s biological activity and specificity.

Properties

Molecular Formula

C12H12N6O4S

Molecular Weight

336.33 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C12H12N6O4S/c13-11(14)17-12-16-10(20)8(23-12)5-9(19)15-6-1-3-7(4-2-6)18(21)22/h1-4,8H,5H2,(H,15,19)(H4,13,14,16,17,20)

InChI Key

GZSFFKVANRIDQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

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